molecular formula C5H9B B3057399 Cyclopropane, (1-bromoethyl)- CAS No. 80204-20-2

Cyclopropane, (1-bromoethyl)-

Cat. No.: B3057399
CAS No.: 80204-20-2
M. Wt: 149.03 g/mol
InChI Key: PCBMBHKDBAIMHU-UHFFFAOYSA-N
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Description

Cyclopropane, (1-bromoethyl)-, also known as (bromomethyl)cyclopropane, is an organic compound with the molecular formula C4H7Br. This compound is characterized by a cyclopropane ring substituted with a bromomethyl group. It is a colorless liquid with a boiling point of approximately 105-107°C . Cyclopropane derivatives are known for their unique structural and chemical properties, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane, (1-bromoethyl)-, can be synthesized through several methods. One common approach involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields . Another method involves the coupling reaction of (bromomethyl)cyclopropane with phenylmagnesium bromide .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods allows for the production of significant quantities of cyclopropane derivatives for various applications .

Properties

IUPAC Name

1-bromoethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-4(6)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBMBHKDBAIMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450748
Record name Cyclopropane, (1-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80204-20-2
Record name Cyclopropane, (1-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropane, (1-bromoethyl)-
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